5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol
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Overview
Description
5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol is an organic compound with a unique structure that includes a cyclohexene ring and a pentenynol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol typically involves the reaction of 2,6,6-trimethylcyclohex-1-ene with a suitable alkyne precursor under specific conditions. The reaction often requires a catalyst, such as palladium or copper, to facilitate the coupling reaction. The reaction conditions may include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals[][6].
Mechanism of Action
The mechanism of action of 5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol
- (E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
101315-21-3 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C14H20O/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9,15H,7-8,10-11H2,1-3H3 |
InChI Key |
XUFUMNRCJSSRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CCO |
Origin of Product |
United States |
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